PEG8 Spacer: Hydrophilicity and Flexibility
Bis-PEG8-t-butyl ester differentiates from its shorter-chain homolog, Bis-PEG4-t-butyl ester, primarily through a 43% increase in molecular weight (582.72 vs. 406.51 g/mol) and a substantially longer spacer arm, which translates into a more hydrophilic profile as inferred from a higher calculated topological polar surface area (TPSA) of 126.44 Ų compared to 96.52 Ų for the PEG4 variant . This increased hydrophilicity is expected to enhance aqueous solubility and reduce non-specific binding in biological assays. Furthermore, the PEG8 spacer provides greater conformational flexibility and a larger separation distance between conjugated ligands, a critical parameter for optimizing PROTAC ternary complex formation and subsequent target degradation efficiency .
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Molecular Weight: 582.72 g/mol; TPSA: 126.44 Ų |
| Comparator Or Baseline | Bis-PEG4-t-butyl ester: Molecular Weight: 406.51 g/mol; TPSA: 96.52 Ų |
| Quantified Difference | Molecular Weight: +43.3% increase; TPSA: +31.0% increase |
| Conditions | Calculated physicochemical properties; experimental aqueous solubility data not directly compared. |
Why This Matters
The increased molecular weight and TPSA of Bis-PEG8-t-butyl ester directly correlate with improved aqueous solubility and reduced non-specific binding, which are desirable properties for in vitro and in vivo applications requiring high conjugate solubility and low background.
